![molecular formula C18H23N3O B1230416 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)
1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea
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Overview
Description
1-(1-naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea is a member of naphthalenes.
Scientific Research Applications
Photoluminescence and Structural Characterization
- Research by Baruah & Brahma (2023) focuses on the structural characterisation and photoluminescence of perchlorate salts of urea derivatives, including those similar to 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea. This study contributes to the understanding of the luminescent properties of these compounds.
Conformational Studies and Hydrogen Bonding
- A study by Corbin et al. (2001) examined the synthesis and conformational behavior of heterocyclic ureas. Their findings on concentration-dependent unfolding and hydrogen bonding are relevant to understanding the behavior of similar urea compounds in different environments.
Application in Sensing Technologies
- Research by Tayade et al. (2014) developed a urea-linked naphthalene-based fluorescent receptor for Hg(II) detection. This highlights the potential use of similar urea compounds in the development of selective sensors for environmental monitoring.
Urea Amperometric Biosensors
- A paper by Massafera & Torresi (2009) outlines the creation of biosensors for urea detection using various immobilization methods. This indicates the applicability of urea derivatives in biosensor technology.
Polycondensation and Polymer Chemistry
- The work by Mallakpour & Rafiee (2007) on the polycondensation of triazolidine derivatives with diisocyanates, including urea derivatives, shows their relevance in polymer chemistry and material science.
properties
Product Name |
1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea |
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Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-(3-pyrrolidin-1-ylpropyl)urea |
InChI |
InChI=1S/C18H23N3O/c22-18(19-11-6-14-21-12-3-4-13-21)20-17-10-5-8-15-7-1-2-9-16(15)17/h1-2,5,7-10H,3-4,6,11-14H2,(H2,19,20,22) |
InChI Key |
MHJAJFKAOWXGFR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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